molecular formula C12H10N2O3 B3048701 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 18029-60-2

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B3048701
CAS No.: 18029-60-2
M. Wt: 230.22 g/mol
InChI Key: VCJUYHSVVQIYBW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound belonging to the isoquinoline family. It is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7, a carbonitrile group at position 4, and a ketone group at position 1. This compound is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the reaction of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline with phosphorus oxybromide in dichloromethane at elevated temperatures. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time . Another method involves heating the mixture of this compound and phosphorus oxybromide in anisole at 80°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group at position 1 instead of a ketone.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile group and has a fully saturated ring system.

Uniqueness

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1-oxo-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-10-3-8-7(5-13)6-14-12(15)9(8)4-11(10)17-2/h3-4,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUYHSVVQIYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CNC2=O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621981
Record name 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18029-60-2
Record name 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (0.4 mL) was added the the mixture of [2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester (33.5 g, 121 mmol) and diphenyl ether (230 mL). The mixture was heated to 230° C. for 6 hr. After cooling, ether was added to precipitate the solid. The resulting solid was collected by filtration, washed with ether and dried to afford 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile (20.7 g, 74.1%) as a brown solid which was used without further purification. LC-MS m/e calcd for C12H10N2O3 (MH+) 231. found 231.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of [2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester (8 g, 29.0 mmol) in diphenyl ether (70 mL) was added concentrated sulfuric acid (0.5 mL). The reaction mixture was heated at 230° C. for 4 hrs, cooled and diluted with diethyl ether (400 mL). A brown solid was precipitated, filtered, collected and washed with diethyl ether to afford 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile. (3.5 g, 52% yield).
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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